molecular formula C9H12ClNO2 B15069842 6-Methoxyisoindolin-5-ol hydrochloride

6-Methoxyisoindolin-5-ol hydrochloride

Cat. No.: B15069842
M. Wt: 201.65 g/mol
InChI Key: QHGPRIXHOVDNDP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Methoxyisoindolin-5-ol hydrochloride typically involves the reaction of isoindoline derivatives with methoxy and hydroxyl substituents under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

6-Methoxyisoindolin-5-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Methoxyisoindolin-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain pathways, leading to its observed effects . The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

6-Methoxyisoindolin-5-ol hydrochloride can be compared with other isoindoline derivatives, such as:

The presence of both methoxy and hydroxyl groups in this compound makes it unique, providing a balance of solubility and reactivity that can be advantageous in various applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-isoindol-5-ol;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9-3-7-5-10-4-6(7)2-8(9)11;/h2-3,10-11H,4-5H2,1H3;1H

InChI Key

QHGPRIXHOVDNDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CNCC2=C1)O.Cl

Origin of Product

United States

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